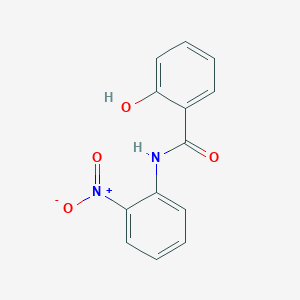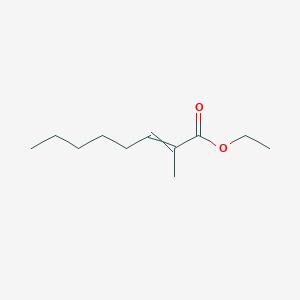
Ethyl 2-methyl-2-octenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-octenoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is characterized by its fruity aroma and is used in various applications, including as a flavoring agent and in perfumery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-octenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-2-octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-methyl-2-octenoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Another method involves the reaction of 2-methyl-2-octenal with ethanol in the presence of a base catalyst
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the following steps:
Raw Material Preparation: Purification of 2-methyl-2-octenoic acid and ethanol.
Reaction: Esterification in a continuous flow reactor with an acid catalyst.
Separation: Separation of the ester from the reaction mixture using distillation.
Purification: Further purification of the ester to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-2-octenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methyl-2-octenoic acid.
Reduction: 2-methyl-2-octanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-2-octenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-2-octenoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Ethyl 2-methyl-2-octenoate can be compared with other similar esters such as ethyl 2-octenoate and ethyl 2-methylbutanoate. These compounds share similar structural features but differ in their specific functional groups and chain lengths, leading to variations in their physical and chemical properties.
Similar Compounds
Ethyl 2-octenoate: Similar structure but lacks the methyl group at the second position.
Ethyl 2-methylbutanoate: Shorter carbon chain and different functional group positioning.
This compound stands out due to its unique combination of a long carbon chain and a methyl group, which contributes to its distinct aroma and chemical reactivity.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
ethyl 2-methyloct-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
SWPHJOSYKWMQGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


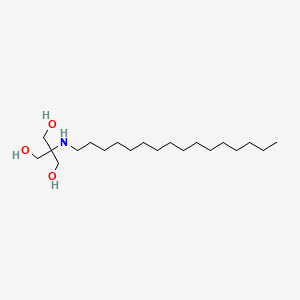
![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
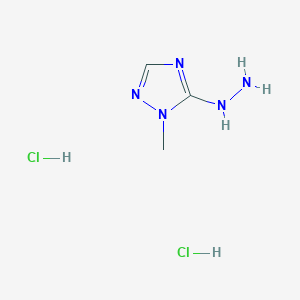
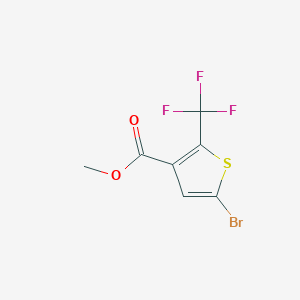
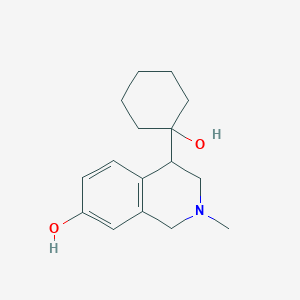
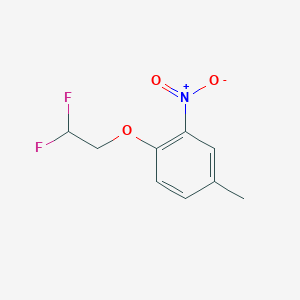
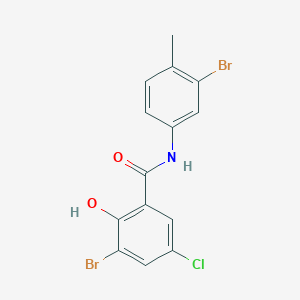
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)

![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
